Ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-4-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of thiazoles, including Ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-4-carboxylate, is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The resonating structures of thiazole involve the d-orbitals of sulfur .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to Ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-4-carboxylate have been synthesized and assessed for their anticancer and anti-inflammatory properties. For example, novel series of pyrazolopyrimidines derivatives demonstrated cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7, as well as 5-lipoxygenase inhibition activities, indicating potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial and Antioxidant Activities
Microwave-assisted synthesis techniques have been employed to create thiazolopyrimidine derivatives, showcasing the efficiency of modern synthetic methods. These compounds were tested for their antimicrobial and antioxidant activities, revealing moderate to good efficacy. This highlights the compound's potential in developing new treatments with antimicrobial properties (Youssef & Amin, 2012).
Heterocyclic Compound Synthesis
Heterocyclic compounds, including thiazolopyrimidines, have been synthesized for various pharmacological evaluations. These compounds display a range of activities, such as antiviral, antitumor, antibacterial, and antihypertensive effects, suggesting their versatility in drug development (Prasad & Begum, 2018).
Dual Src/Abl Kinase Inhibitor
Research has identified compounds with a thiazole-5-carboxamide moiety as potent Src/Abl kinase inhibitors, offering excellent antiproliferative activity against a variety of cancer cell lines. Such findings indicate potential applications in oncology, especially in treating tumors with aberrant Src/Abl kinase activity (Lombardo et al., 2004).
Mechanism of Action
Target of action
For instance, some thiazole derivatives have been found to exhibit antimicrobial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic activities .
Mode of action
For example, some thiazole derivatives have been found to inhibit certain enzymes, leading to their therapeutic effects .
Biochemical pathways
Without specific information on “Ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiazole-4-carboxylate”, it’s difficult to say which biochemical pathways it might affect. Given the wide range of activities exhibited by thiazole derivatives, it’s likely that multiple pathways could be involved .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures .
Result of action
Thiazole derivatives can have a wide range of effects, including antimicrobial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic activities .
properties
IUPAC Name |
ethyl 2-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-2-28-19(27)16-11-29-20(23-16)24-18(26)14-9-25(10-14)17-8-15(21-12-22-17)13-6-4-3-5-7-13/h3-8,11-12,14H,2,9-10H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQJSZZJHMUFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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